molecular formula C16H23N3O3S B2788280 N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 886923-15-5

N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2788280
CAS No.: 886923-15-5
M. Wt: 337.44
InChI Key: NBKACWQATPUJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. Benzimidazole derivatives are of significant interest in pharmaceutical research because this heterocyclic system is present in a wide range of bioactive molecules . Statistically, nitrogen-containing heterocycles are found in over 85% of all biologically active compounds and about 60% of unique, small-molecule drugs approved by the FDA . The specific substitution pattern on this compound—with a methylsulfonyl group and a N,N-diisopropylacetamide side chain—suggests potential for diverse applications. The sulfonyl group can act as a key hydrogen bond acceptor, enhancing binding affinity to biological targets, while the acetamide moiety is a common feature in many drug-like molecules. Compounds with similar structures are frequently investigated as key intermediates or final targets in drug discovery programs for various diseases, including the development of protein-protein interaction inhibitors as potential anticancer agents . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(2-methylsulfonylbenzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-11(2)19(12(3)4)15(20)10-18-14-9-7-6-8-13(14)17-16(18)23(5,21)22/h6-9,11-12H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKACWQATPUJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of the methylsulfonyl group: The benzimidazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group at the desired position.

    Acetamide formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzimidazole derivatives, including N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide. Research indicates that benzimidazole derivatives can inhibit specific cancer cell lines and may serve as promising candidates for cancer therapy.

Case Study:
A study synthesized a series of benzimidazole derivatives linked to sulfonamide moieties, which showed significant inhibitory activity against V600EBRAF mutant cells. Among these compounds, several demonstrated low IC50 values, indicating potent anticancer activity. The compound this compound could potentially exhibit similar properties due to its structural similarities to these derivatives .

Antidiabetic Properties

The exploration of this compound in the context of diabetes treatment has also been promising. Compounds containing benzimidazole structures have been screened for their ability to inhibit enzymes related to carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase.

Research Findings:
In one study, synthetic heterocyclic compounds were evaluated for their antidiabetic potential using computational tools and laboratory experiments. The findings suggested that modifications in the benzimidazole structure could enhance the inhibitory effects on these enzymes, thus supporting the hypothesis that this compound may possess similar antidiabetic properties .

Synthesis and Structural Insights

The synthesis of this compound involves several key steps that leverage established methodologies in organic chemistry. The compound can be synthesized through a multi-step process involving the formation of intermediate compounds that are subsequently modified to achieve the desired structure.

Synthesis Overview:
The synthesis typically starts with the preparation of 1H-benzo[d]imidazole derivatives, which are then reacted with appropriate sulfonamide precursors. The final product is obtained through acetamide formation, showcasing a versatile approach to creating complex molecules with potential pharmacological applications .

Pharmacological Studies and Toxicology

Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for its development as a therapeutic agent. Studies involving animal models have been conducted to assess the safety and efficacy of related compounds.

Toxicological Assessments:
Research has indicated that certain benzimidazole derivatives exhibit favorable safety profiles when tested in vivo. Parameters such as biochemical markers for liver and kidney function are monitored to ensure that these compounds do not induce adverse effects during therapeutic applications .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition against V600EBRAF mutant cells
Antidiabetic PropertiesInhibition of alpha-glucosidase and alpha-amylase
Synthesis MethodsMulti-step synthesis from benzimidazole derivatives
ToxicologyFavorable safety profiles in animal models

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)-N’-(arylmethylene)acetohydrazide Derivatives

  • Structure : These compounds feature a phenyl group at the benzimidazole 2-position and an acylhydrazide moiety instead of a sulfonyl group .
  • Activity: Evaluated as epidermal growth factor receptor (EGFR) kinase inhibitors using the ADP-Glo™ assay.
  • Key Difference : The methylsulfonyl group in the target compound may enhance kinase inhibition due to improved hydrogen bonding and steric interactions with ATP-binding pockets .

2-(1H-Benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

  • Structure : Contains a 1,3,4-oxadiazole ring linked to the acetamide nitrogen, replacing the diisopropyl groups .

N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p)

  • Structure : Features a triazole ring and nitro group, contrasting with the methylsulfonyl substituent in the target compound .
  • Activity : Exhibited 68.23% quorum sensing inhibition at 250 µM, attributed to the nitro group’s electron-withdrawing effects .
  • Key Difference : The methylsulfonyl group may offer similar electronic effects but with lower cytotoxicity compared to nitro substituents .

Comparative Analysis Table

Compound Name / Class Key Substituents Bioactivity Highlight Key Structural/Bioactive Difference from Target Compound Reference
2-Phenyl-benzimidazole acetohydrazide Phenyl, acylhydrazide Weak EGFR kinase inhibition (IC₅₀ > 100 µM) Lacks sulfonyl group; reduced electron-withdrawing capacity
Benzimidazole-oxadiazole acetamide Oxadiazole, aryl Antioxidant (IC₅₀ ~ 20–40 µM) Polar oxadiazole vs. lipophilic diisopropyl groups
Benzimidazole-triazole acetamide (6p) Triazole, nitro 68.23% quorum sensing inhibition Nitro group vs. methylsulfonyl; differing electronic profiles
Azetidinone-benzimidazole derivatives Azetidinone, chloro Antibacterial (MIC ~ 8–32 µg/mL) Rigid azetidinone core vs. flexible acetamide chain

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than thioethers (e.g., propylthio substituents in compounds 9–15), which may improve half-life .

Biological Activity

N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide, identified by CAS number 886923-15-5, is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₃S
Molecular Weight337.4 g/mol
Structural ClassificationBenzimidazole derivative

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The benzimidazole core can mimic natural substrates, facilitating binding to active sites of enzymes or receptors. The methylsulfonyl group enhances solubility and bioavailability, promoting effective interaction with target molecules.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to benzimidazole derivatives. For instance, a study conducted on various benzimidazole derivatives demonstrated promising antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that these compounds exhibited lower toxicity while effectively inhibiting tumor growth in both two-dimensional (2D) and three-dimensional (3D) cell cultures.

Case Study: Antitumor Efficacy

In a comparative study:

  • A549 Cell Line : IC₅₀ values for related compounds ranged from 2.12 μM to 6.75 μM.
  • HCC827 Cell Line : IC₅₀ values were reported between 5.13 μM and 6.26 μM.
  • NCI-H358 Cell Line : IC₅₀ values varied from 0.85 μM to 16.00 μM depending on the compound structure and assay format used.

These findings suggest that modifications in the chemical structure can significantly influence the biological activity and selectivity of these compounds against cancer cells .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorEffective against lung cancer cell lines
AntimicrobialActive against E. coli and S. aureus

Q & A

Q. What are the key steps in synthesizing N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves:
  • Imidazole Core Formation : Cyclization of 1,2-diaminobenzene derivatives with glyoxal or formaldehyde under acidic/basic conditions to form the benzimidazole ring .
  • Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Acetamide Coupling : Reacting the sulfonylated benzimidazole with N,N-diisopropyl-2-chloroacetamide using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 1.2–1.5 ppm (diisopropyl CH₃), δ 3.3 ppm (SO₂CH₃), and δ 4.2–4.5 ppm (acetamide CH₂) .
  • ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and sulfone (SO₂, ~40 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ matching theoretical mass (±2 ppm error) .
  • Infrared (IR) Spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and S=O (~1350 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase (COX) or cytochrome P450 isoforms to explore mechanism .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts (e.g., CuI) for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve reaction efficiency and reduce purification complexity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

Q. How should structure-activity relationships (SAR) be investigated for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with:
  • Different sulfonyl groups (e.g., tosyl vs. mesyl) to assess electronic effects .
  • Varied N-alkyl groups (e.g., isopropyl vs. ethyl) to study steric impact .
  • Bioisosteric Replacement : Replace the benzimidazole core with indole or triazole rings to evaluate scaffold flexibility .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like NOD2 receptors or COX-2 .

Q. How can contradictory data in biological activity reports be resolved?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistency in cell lines (e.g., THP-1 vs. PBMCs), serum concentrations, and incubation times .
  • Metabolic Stability Testing : Perform liver microsome assays to rule out false negatives due to rapid degradation .
  • Orthogonal Validation : Confirm anti-inflammatory activity via both ELISA (IL-8/TNF-α quantification) and Western blot (NF-κB pathway analysis) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified targets (e.g., NOD2) .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. NOD2-knockout HEK-blue cells .
  • Metabolomics : LC-MS/MS profiling to identify downstream metabolites and affected pathways (e.g., arachidonic acid cascade) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.